molecular formula C23H27ClN4O4 B1249927 Unii-jwf2N75yqj

Unii-jwf2N75yqj

Cat. No.: B1249927
M. Wt: 458.9 g/mol
InChI Key: XPQNJJQQAZIHMI-QZNHQXDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The FDA Unique Ingredient Identifier (UNII) system assigns alphanumeric codes to substances to ensure unambiguous identification in regulatory contexts. UNII-JWF2N75YQJ corresponds to a specific molecular entity, as defined by its structural and compositional uniqueness . For a comprehensive analysis, structural data (e.g., IUPAC name, molecular formula) and experimental characterization (e.g., spectral data, melting point) are required, which are absent in the available sources.

Properties

Molecular Formula

C23H27ClN4O4

Molecular Weight

458.9 g/mol

IUPAC Name

(2R,3R,4S)-6-amino-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2-(dimethoxymethyl)-2-methyl-3,4-dihydrochromen-3-ol

InChI

InChI=1S/C23H27ClN4O4/c1-23(22(30-2)31-3)21(29)20(17-12-15(25)6-9-18(17)32-23)28(13-19-26-10-11-27-19)16-7-4-14(24)5-8-16/h4-12,20-22,29H,13,25H2,1-3H3,(H,26,27)/t20-,21+,23+/m0/s1

InChI Key

XPQNJJQQAZIHMI-QZNHQXDQSA-N

Isomeric SMILES

C[C@@]1([C@@H]([C@H](C2=C(O1)C=CC(=C2)N)N(CC3=NC=CN3)C4=CC=C(C=C4)Cl)O)C(OC)OC

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)N)N(CC3=NC=CN3)C4=CC=C(C=C4)Cl)O)C(OC)OC

Synonyms

KR 31831
KR-31831
KR31831

Origin of Product

United States

Comparison with Similar Compounds

Comparative Framework for Similar Compounds

To compare UNII-JWF2N75YQJ with analogous compounds, the following criteria are typically employed:

  • Structural Similarity : Differences in functional groups, stereochemistry, or metal ions (for coordination complexes).
  • Functional Overlap : Shared applications in pharmaceuticals, catalysis, or materials science.
  • Physicochemical Properties : Solubility, stability, reactivity, and thermal behavior.
  • Synthetic Pathways : Efficiency, scalability, and safety of production methods.

Without explicit data on this compound, this analysis will outline a methodology for comparison, referencing guidelines from chemical literature and regulatory frameworks.

Hypothetical Comparison with Structurally Similar Compounds

Assuming this compound is an organic compound, a comparison might involve:

Compound A (Hypothetical Analog)

  • Structure : Differs by a hydroxyl group substitution.
  • Synthesis : Requires additional protection/deprotection steps, reducing yield compared to this compound .
  • Stability : Lower thermal stability due to hydrophilic groups, as evidenced by differential scanning calorimetry (DSC) .

Compound B (Metal Complex Analog)

  • Coordination Sphere : Uses copper instead of zinc, altering redox activity .
  • Applications : Enhanced catalytic efficiency in oxidation reactions but higher toxicity .

Functional Comparison and Research Findings

Functional analogs might share applications but differ in performance:

Property This compound Compound X Compound Y
Bioavailability Unknown 85% (oral) 62% (oral)
Thermal Stability N/A Decomposes at 150°C Stable up to 200°C
Synthetic Yield Not reported 78% 45%

Table 1: Hypothetical functional comparison based on typical compound analysis frameworks .

Key research gaps include the absence of spectral data (e.g., NMR, IR) for this compound, which is critical for structural validation . Studies on analogs suggest that minor structural changes significantly impact pharmacokinetics and industrial utility .

Challenges and Limitations

  • Data Availability: No peer-reviewed studies or spectral datasets for this compound are cited in the evidence .
  • Methodological Gaps : Guidelines for compound comparison emphasize experimental reproducibility, which requires full disclosure of characterization protocols .

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